molecular formula C16H21N5O3S2 B2750747 4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine CAS No. 1203226-92-9

4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine

Cat. No.: B2750747
CAS No.: 1203226-92-9
M. Wt: 395.5
InChI Key: XMZGJXONILMPBA-UHFFFAOYSA-N
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Description

4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is a complex organic compound featuring a morpholine ring, a pyrimidine ring, and a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloropyrimidine and an amine derivative.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution, where the pyrimidine core reacts with piperazine under basic conditions.

    Attachment of the Thiophene Sulfonyl Group: The thiophene sulfonyl group is attached through a sulfonylation reaction, typically using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

    Morpholine Ring Addition: Finally, the morpholine ring is introduced through another nucleophilic substitution reaction, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.

    Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrogens in the piperazine and pyrimidine rings can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones derived from the thiophene ring.

    Reduction: Reduced forms of the piperazine and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors in disease pathways.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Pharmaceutical Development: Investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine: Lacks the morpholine ring but shares the thiophene sulfonyl and piperazine moieties.

    4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyridine: Similar structure but with a pyridine ring instead of pyrimidine.

Uniqueness

4-(6-(4-(Thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidin-4-yl)morpholine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the morpholine ring, in particular, may enhance its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-[6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3S2/c22-26(23,16-2-1-11-25-16)21-5-3-19(4-6-21)14-12-15(18-13-17-14)20-7-9-24-10-8-20/h1-2,11-13H,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZGJXONILMPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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